molecular formula C18H23N5O3 B2820156 (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone CAS No. 1705772-20-8

(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone

Cat. No.: B2820156
CAS No.: 1705772-20-8
M. Wt: 357.414
InChI Key: FIQJJVMZMIUXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, a pyrazole ring, and an oxazine ring. These groups are known to have various biological activities and are often found in pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings. The presence of nitrogen in the oxadiazole, pyrazole, and oxazine rings can participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the oxadiazole ring is known to participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole and piperidine rings could increase the compound’s polarity, affecting its solubility in various solvents .

Scientific Research Applications

Molecular Interaction and Binding Affinity Studies

One study delves into the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, providing insights into the conformational analysis and binding interactions with the receptor. This research highlights the importance of understanding the molecular dynamics and interactions of complex compounds, which could have implications for the scientific research applications of the specified compound by analogy (Shim et al., 2002).

Synthesis and Biological Activity

Another study focuses on the synthesis and molecular docking study of new heterocyclic compounds as anticancer and antimicrobial agents. The research emphasizes the quest for novel biologically potent compounds, incorporating various spectroanalytical techniques for structure elucidation. Such studies are foundational for understanding the potential biological applications and mechanisms of action of complex molecules (Katariya et al., 2021).

Anticancer and Antimicrobial Properties

Research on lethal poisoning of cancer cells through respiratory chain inhibition plus the use of specific compounds provides a clear example of how complex molecules can be utilized in cancer research. This study presents a combination approach to provoke a bioenergetic catastrophe in cancer cells, highlighting the potential of targeted molecular interventions in therapeutic regimens (Sica et al., 2019).

Novel Heterocyclic Cores in Drug Design

The development of small molecules with a heterocyclic core for receptor affinity showcases the significance of molecular design in creating selective and potent receptor antagonists. This research underlines the potential applications of complex compounds in drug design and the understanding of their interactions with biological targets (Swanson et al., 2009).

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c24-18(14-10-16-23(20-14)7-2-8-25-16)22-6-1-3-12(11-22)9-15-19-17(21-26-15)13-4-5-13/h10,12-13H,1-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQJJVMZMIUXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN3CCCOC3=C2)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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